molecular formula C11H5Cl2N3O2 B8352512 5-Cyano-1-(3,4-dichlorophenyl)uracil

5-Cyano-1-(3,4-dichlorophenyl)uracil

Cat. No.: B8352512
M. Wt: 282.08 g/mol
InChI Key: WQSLEOSEZJMCQX-UHFFFAOYSA-N
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Description

5-Cyano-1-(3,4-dichlorophenyl)uracil is a synthetic uracil derivative designed for biochemical research. Compounds within this chemical class have demonstrated significant research value as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) . The molecular structure, which incorporates a 5-cyano group and a 3,4-dichlorophenyl moiety, is associated with potent antiviral activity in closely related analogs, with some optimized compounds showing activity in the picomolar range . The dichlorophenyl substitution pattern is strategically important; computational studies on similar diphenylmethane-based inhibitors have indicated that disubstitution at positions equivalent to the 3- and 4- sites can lead to favorable binding interactions within the NNRTI pocket of the viral enzyme . Furthermore, 6-aryl-5-cyanouracil derivatives, which share core structural features, have also been explored for their antimicrobial and anticancer properties in preclinical research . These compounds have shown promising growth inhibitory effects against specific cell lines, including non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) . The compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H5Cl2N3O2

Molecular Weight

282.08 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H5Cl2N3O2/c12-8-2-1-7(3-9(8)13)16-5-6(4-14)10(17)15-11(16)18/h1-3,5H,(H,15,17,18)

InChI Key

WQSLEOSEZJMCQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C(=O)NC2=O)C#N)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

5-Cyano-1-(3,4-dichlorophenyl)uracil is synthesized through various methods, often involving the reaction of uracil derivatives with cyano groups. The compound exhibits unique chemical properties that make it suitable for further derivatization and functionalization, leading to a variety of biologically active compounds.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study highlighted the synthesis of novel thiouracil derivatives, which demonstrated broad-spectrum antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Several studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, derivatives were noted to possess strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, indicating potential for treating inflammatory diseases .

Agricultural Applications

The compound's herbicidal properties have also been explored. It has been identified as an effective herbicide against a range of broadleaf and grassy weeds. Its selective action allows for application in agricultural settings without harming crop yield, making it a valuable tool for weed management in various crops .

Case Study on Anticancer Activity

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Antimicrobial Efficacy

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains.

In Vivo Studies

  • In xenograft models, the compound exhibited significant tumor growth inhibition compared to control groups, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Data Summary

Application TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)Induction of apoptosis2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025
HerbicidalVarious weedsEffective control2024

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity Evidence Source
This compound Uracil 5-Cyano, 1-(3,4-dichlorophenyl) Limited data (hypothetical) N/A
BTdCPU Urea Benzothiadiazole, 3,4-dichlorophenyl Growth inhibition
NCPdCPU Urea 2-Chloro-5-nitrophenyl, 3,4-dichlorophenyl Growth inhibition
Acifluorfen Benzoic acid 2-Chloro-4-(trifluoromethyl)phenoxy Herbicide (PPO inhibition)
Halosafen Benzamide 2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy Herbicide (PPO inhibition)
5-Amino-1,3-dimethyluracil hydrochloride Uracil 5-Amino, 1,3-dimethyl Nucleoside synthesis intermediate

Mechanistic and Functional Insights

  • Electronic Effects: The cyano group in this compound likely enhances electrophilicity at the pyrimidine ring, contrasting with the electron-donating amino group in 5-amino-1,3-dimethyluracil .
  • Halogen Bonding : The 3,4-dichlorophenyl group may engage in halogen bonding, analogous to BTdCPU and NCPdCPU, which utilize Cl substituents for target recognition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-cyano-1-(3,4-dichlorophenyl)uracil derivatives?

  • Methodological Answer : A two-step approach is commonly employed:

Nucleophilic Substitution : React 6-amino-1,3-dialkyluracil with polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a catalyst. This facilitates the introduction of electron-withdrawing groups at the 5-position .

Cyano Functionalization : Incorporate the cyano group via nitrile substitution under anhydrous conditions. For example, 5-cyano derivatives are synthesized by reacting intermediates with cyanating agents (e.g., CuCN or KCN) in polar aprotic solvents at elevated temperatures .

  • Validation : Monitor reaction progress via TLC and confirm product purity using elemental analysis (e.g., C, H, N, S content) .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

  • Methodological Answer :

  • FT-IR : The cyano group exhibits a sharp peak near 2220 cm⁻¹ , while the uracil carbonyl (C=O) appears at 1705 cm⁻¹ . Dichlorophenyl C-Cl stretching is observed at 600–800 cm⁻¹ .
  • ¹H/¹³C NMR : The dichlorophenyl aromatic protons resonate as a multiplet (δ 7.20–7.80 ppm), while the cyano group’s carbon appears at 114 ppm in ¹³C NMR .
  • HRMS : Validate molecular formulas using high-resolution mass spectrometry (e.g., observed m/z 395.1396 for C₂₄H₁₇N₃O₂S vs. calculated 395.1092) .

Q. What analytical methods ensure purity of this compound in heterogeneous reaction mixtures?

  • Methodological Answer :

  • Purification : Triturate crude products with water to remove polar impurities, followed by vacuum filtration .
  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve unreacted starting materials.
  • Elemental Analysis : Confirm purity by matching experimental C/H/N/S percentages to theoretical values (e.g., C: 72.89% vs. observed 72.14%) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl group influence the reactivity of 5-cyano-uracil derivatives?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations to map electron density distributions. For example, the electron-withdrawing Cl groups stabilize the uracil ring via resonance, reducing electrophilicity at the 5-position .
  • Kinetic Studies : Compare reaction rates of dichlorophenyl-substituted uracils with non-halogenated analogs in nucleophilic substitution reactions. Use pseudo-first-order kinetics to quantify activation barriers .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioassay results with structural analogs (e.g., linuron, a herbicide with similar dichlorophenyl substitution). Note that substituent positioning (e.g., ortho vs. para) drastically alters activity .
  • Dose-Response Validation : Replicate disputed studies using standardized protocols (e.g., OECD Guideline 453 for chronic toxicity) to isolate confounding variables like solvent polarity or impurity effects .

Q. How can computational modeling predict metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use pkCSM or ADMET Predictor to simulate Phase I/II metabolism. For example, predict hydrolysis of the cyano group to carboxylic acid or N-demethylation pathways .
  • Experimental Cross-Check : Validate predictions using in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-MS/MS to identify metabolites .

Q. What experimental designs mitigate instability of this compound under ambient conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC. The compound’s cyano group is prone to hydrolysis, requiring anhydrous storage .
  • Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to shield reactive sites from moisture .

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